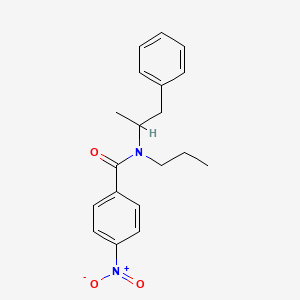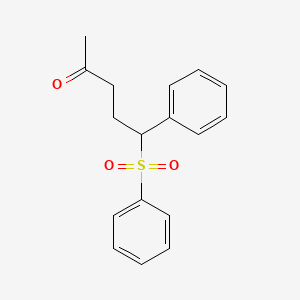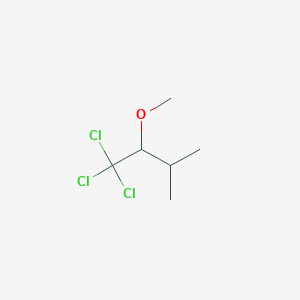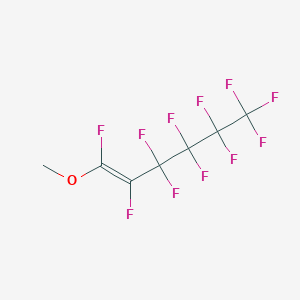
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is an organic compound with a complex structure that includes a nitro group, a phenylpropan-2-yl group, and a propylbenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzamide derivative, followed by alkylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylpropan-2-yl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features.
Propargylamines: Compounds with a propargyl group that exhibit similar chemical reactivity.
Uniqueness
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for specific reactions that are not possible with similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
62497-67-0 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-13-20(15(2)14-16-7-5-4-6-8-16)19(22)17-9-11-18(12-10-17)21(23)24/h4-12,15H,3,13-14H2,1-2H3 |
InChIキー |
OIPNPFRYSOGZTR-UHFFFAOYSA-N |
正規SMILES |
CCCN(C(C)CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)

![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)


![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)



![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
